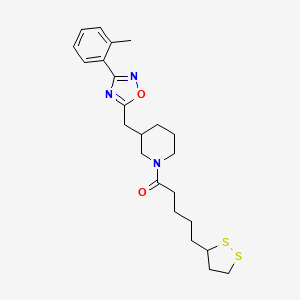

5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one

Description

Properties

IUPAC Name |

5-(dithiolan-3-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2S2/c1-17-7-2-4-10-20(17)23-24-21(28-25-23)15-18-8-6-13-26(16-18)22(27)11-5-3-9-19-12-14-29-30-19/h2,4,7,10,18-19H,3,5-6,8-9,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSRQOPGYHOICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CCCCC4CCSS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one (CAS Number: 2034434-15-4) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of the compound is characterized by a dithiolan moiety and a piperidine ring, which are known for their biological significance. Below are the key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H31N3O2S2 |

| Molecular Weight | 445.6 g/mol |

| CAS Number | 2034434-15-4 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- COX Inhibition : Preliminary studies suggest that it may exhibit inhibition against cyclooxygenase (COX) enzymes, particularly COX-II. COX inhibitors are significant in managing inflammation and pain.

- Antioxidant Activity : The presence of dithiolane may provide antioxidant properties, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : The piperidine derivative may influence neurotransmitter systems, suggesting possible neuroprotective roles.

In Vitro Studies

A study examining the compound's effect on COX enzymes revealed moderate inhibitory activity against COX-I and more pronounced effects against COX-II. The IC50 values for various derivatives in this class ranged from 0.52 to 22.25 μM, indicating potential for anti-inflammatory applications .

Case Studies

- Anti-inflammatory Activity : In vivo studies demonstrated that similar compounds within the dithiolan class exhibited significant anti-inflammatory effects, with one derivative showing up to 64.28% inhibition compared to standard treatments like Celecoxib .

- Neuroprotective Effects : Research involving similar piperidine derivatives indicated potential neuroprotective effects through modulation of neurotransmitter release and reduction of neuroinflammation .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Comparison with Similar Compounds

Key Structural Analog: (3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone (CAS: 1705207-39-1)

This compound shares structural similarities with the target molecule but differs in critical regions (Table 1) :

Table 1: Structural and Molecular Comparison

Functional Implications :

- Dithiolane vs. Triazole : The dithiolane group in the target compound may confer antioxidant or metal-chelating properties, whereas the triazole in CAS 1705207-39-1 could enhance hydrogen bonding or target kinase enzymes .

- Chain Length: The pentan-1-one chain in the target compound might improve membrane permeability compared to the shorter methanone linkage in the analog.

Broader Context of Oxadiazole-Containing Compounds

- Antimicrobial Activity : Substituted oxadiazoles exhibit efficacy against bacterial and fungal pathogens .

- Metabolic Stability : The oxadiazole ring resists enzymatic degradation, improving drug half-life .

- Structural Versatility : Modifications at the oxadiazole 3-position (e.g., o-tolyl) tailor steric and electronic properties for target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.